molecular formula C17H12FN3O3S2 B2858582 N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 868238-87-3

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2858582
CAS No.: 868238-87-3
M. Wt: 389.42
InChI Key: HUHKHUNHOARFAF-UHFFFAOYSA-N
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Description

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule designed for pharmacological and oncological research. Its structure incorporates two pharmaceutically significant motifs: the 1,3,4-thiadiazole ring and the 1,3-benzodioxole group, which are known to contribute to diverse biological activities. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity against cell lines such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) by acting as apoptosis inducers, caspase activators, and kinase inhibitors . Furthermore, the 1,3-benzodioxole scaffold is present in compounds that exhibit activity against various enzymes and biological targets, underscoring its research utility . The strategic incorporation of a fluorine atom on the benzylsulfanyl substituent is a common strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological profile. This compound is supplied for use in in vitro screening assays and hit-to-lead optimization studies to investigate new therapeutic agents. It is intended solely for research purposes in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKHUNHOARFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and spectroscopic differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents IR Bands (cm⁻¹) Key Spectral Features Reference
Target Compound C₁₇H₁₂FN₃O₃S₂ 2H-1,3-benzodioxole-5-carboxamide; 5-[(2-fluorophenyl)methyl]sulfanyl N/A (inferred: ~1670–1682 C=O; ~1250 C=S) Likely exhibits NH stretches (~3200–3400), C=O (amide I), and C=S vibrations
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide C₂₁H₁₅ClFN₅O₃S₂ 2-chlorophenyl; 4-fluorophenylamino; oxazole-methyl 1672 (C=O), 1247–1255 (C=S), 3228 (N-H) 1H NMR: δ 2.71 (CH₃), 4.21 (CH₂), aromatic protons at 7.16–7.63 ppm
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₀H₁₃F₂N₃O₂S₂ (X = H) 4-X-phenylsulfonyl; 2,4-difluorophenyl; triazole-thione 1247–1255 (C=S), 3278–3414 (N-H) Absence of C=O (1663–1682 cm⁻¹) confirms triazole-thione tautomer
N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide C₁₉H₁₃F₃N₄O₄S₂ 4-(trifluoromethyl)phenylcarbamoylmethyl; benzodioxole-carboxamide N/A Higher lipophilicity due to CF₃ group; potential enhanced metabolic stability

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., triazole-thiones with 2,4-difluorophenyl groups in ). Fluorine’s electron-withdrawing nature could also modulate electronic density on the thiadiazole ring, affecting interactions with biological targets. Benzodioxole-carboxamide moieties (common in the target compound and ) contribute to enhanced aromatic stacking and solubility profiles compared to simpler phenyl or alkyl substituents .

Spectroscopic Signatures :

  • The absence of C=O stretches in triazole-thiones contrasts with the target compound’s amide C=O band (~1670–1682 cm⁻¹), a critical marker for distinguishing carboxamide derivatives from tautomeric thiols.
  • C=S vibrations (~1240–1255 cm⁻¹) are consistent across thiadiazole and triazole derivatives, confirming the stability of the sulfur-containing heterocycles .

Synthetic Pathways :

  • Analogs like those in are synthesized via S-alkylation of thiadiazole-thiol intermediates with α-halogenated ketones, a route that could theoretically apply to the target compound. In contrast, triazole-thiones are derived from cyclization of hydrazinecarbothioamides under basic conditions.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies aromatic protons, methylene bridges, and sulfur-containing groups (e.g., sulfanyl substituents) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced
Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentration ranges. Use standardized protocols with internal controls (e.g., reference inhibitors) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorobenzyl) to isolate substituent effects .
  • Solubility factors : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability in vitro .

What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

Q. Advanced

  • Systematic substituent variation : Modify the sulfanyl group (e.g., alkyl vs. aryl) or benzodioxole substituents to assess antimicrobial or anticancer potency .
  • Biological assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate structural changes with activity .
  • Computational docking : Predict binding affinities to prioritize synthesis of high-potential analogs .

What methodologies optimize sulfanyl group substitution in thiadiazole derivatives?

Q. Advanced

  • Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance reactivity of thiols .
  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., amide groups) during substitution to avoid side reactions .
  • Reaction monitoring : Employ HPLC to track intermediate formation and optimize reaction time .

How does the compound’s stability vary under different pH/temperature conditions?

Q. Advanced

  • pH stability : Assess degradation via accelerated studies (e.g., 40°C, pH 1–13 for 48 hours). The sulfanyl group may oxidize to sulfones under acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage conditions (e.g., refrigeration for long-term stability) .

How can computational methods predict biological targets?

Q. Advanced

  • Molecular docking : Use software (e.g., AutoDock) to simulate interactions with targets like kinase enzymes. PubChem data (CID structures) provide baseline conformations .
  • Pharmacophore modeling : Identify essential motifs (e.g., benzodioxole for π-π stacking) to prioritize targets in virtual screens .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, narrowing down plausible biological pathways .

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